molecular formula C17H18N2O2 B5496017 N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5496017
M. Wt: 282.34 g/mol
InChI Key: ZEVOCZHOUHWUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of androgen receptor (AR) ligands. It has been studied extensively for its potential use in treating androgen-dependent diseases such as prostate cancer.

Scientific Research Applications

N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in treating androgen-dependent diseases such as prostate cancer. It has been shown to have high affinity for the androgen receptor and to inhibit the growth of androgen-dependent prostate cancer cells. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use in treating other diseases such as breast cancer, osteoporosis, and muscle wasting.

Mechanism of Action

N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide binds to the androgen receptor and activates it, leading to the transcription of genes that are involved in cell growth and proliferation. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have a higher binding affinity for the androgen receptor than other androgen receptor ligands such as testosterone and dihydrotestosterone.
Biochemical and Physiological Effects
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of androgen-dependent prostate cancer cells both in vitro and in vivo. It has also been shown to increase bone density and muscle mass in animal models. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have minimal effects on the reproductive system, making it a potential treatment option for androgen-dependent diseases that do not require suppression of the reproductive system.

Advantages and Limitations for Lab Experiments

N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It has high affinity for the androgen receptor and is selective for the androgen receptor over other steroid hormone receptors. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to have minimal effects on the reproductive system, making it a potential treatment option for androgen-dependent diseases that do not require suppression of the reproductive system. However, N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has several limitations, including its relatively low solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research is the development of more stable and soluble analogs of N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide that can be used in lab experiments. Another area of research is the development of N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide as a potential treatment option for other diseases such as breast cancer, osteoporosis, and muscle wasting. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide and its potential side effects.

Synthesis Methods

N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-phenylbutyric acid, which is then reacted with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate compound is then reacted with 4-aminobenzoic acid to form N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-17(15-11-5-2-6-12-15)19-21-16(20)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCZHOUHWUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(Z)-[amino(phenyl)methylidene]amino] 4-phenylbutanoate

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